[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glaucarubin is a quassinoid compound derived from the tropical shrub Simarouba glauca. It is a bitter lactone known for its medicinal properties, particularly as an antiamoebic agent. The compound has been studied for its potential in treating amebiasis, a parasitic infection of the intestines caused by Entamoeba histolytica .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glaucarubin involves multiple steps, including the extraction of the compound from the Simarouba glauca plant. The process typically includes:
Purification: The extract is then purified using chromatographic techniques to isolate glaucarubin.
Industrial Production Methods: Industrial production of glaucarubin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods ensures the efficient isolation of the compound.
Chemical Reactions Analysis
Types of Reactions: Glaucarubin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in glaucarubin.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of glaucarubin with modified functional groups, which can have different biological activities.
Scientific Research Applications
Glaucarubin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying quassinoid structures and their reactivity.
Biology: The compound is studied for its role as an acidic amino acid transporter in neuronal tissue.
Medicine: Glaucarubin has been tested for its antiamoebic properties and potential as an anti-cancer agent
Industry: The compound’s cytotoxic properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
Glaucarubin exerts its effects primarily through its cytotoxic properties. It induces DNA damage and PARP-1 cleavage, leading to cell death. The compound targets cancer cells by inducing apoptosis, particularly in cells with high levels of the antiapoptotic factor BCL-2 . This mechanism makes glaucarubin a potential candidate for combination therapies with BCL-2 inhibitors.
Comparison with Similar Compounds
- Glaucarubinone
- Glaucarubol
- Glaucarubolone
Comparison: Glaucarubin is unique among its similar compounds due to its specific structure and potent cytotoxic properties. While other quassinoids like glaucarubinone and glaucarubol also exhibit cytotoxicity, glaucarubin’s ability to induce DNA damage and apoptosis in cancer cells makes it particularly valuable for therapeutic research .
Properties
Molecular Formula |
C25H36O10 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C25H36O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-18,20,26-28,31-32H,6,8-9H2,1-5H3/t11-,12+,13+,14-,15-,16-,17-,18-,20-,22+,23-,24+,25-/m1/s1 |
InChI Key |
LZKVXMYVBSNXER-AEORHFKVSA-N |
Isomeric SMILES |
CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C)O |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.